molecular formula C10H20N2O4 B14540937 N-(3-Amino-2-hydroxybutanoyl)-L-leucine CAS No. 62023-17-0

N-(3-Amino-2-hydroxybutanoyl)-L-leucine

Cat. No.: B14540937
CAS No.: 62023-17-0
M. Wt: 232.28 g/mol
InChI Key: QWZGTXZPONEQQQ-WTIBDHCWSA-N
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Description

N-(3-Amino-2-hydroxybutanoyl)-L-leucine is a modified amino acid derivative where the α-amino group of L-leucine is acylated with a 3-amino-2-hydroxybutanoyl moiety. This structural modification introduces additional functional groups (amino and hydroxyl) to the leucine backbone, altering its physicochemical and biological properties. Key parameters include:

  • Molecular Formula: Likely C₁₀H₂₀N₂O₄ (inferred from similar compounds in and ).
  • Exact Mass: 308.17372 (as reported for a structurally related compound in ).
  • Polar Surface Area (PSA): ~112.65 Ų (indicative of high polarity due to amino and hydroxyl groups) .

Properties

CAS No.

62023-17-0

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-2-[(3-amino-2-hydroxybutanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(13)6(3)11/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t6?,7-,8?/m0/s1

InChI Key

QWZGTXZPONEQQQ-WTIBDHCWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(C)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)N)O

Origin of Product

United States

Preparation Methods

Preparation of 3-Amino-2-hydroxybutanoic Acid Derivatives

The 3-amino-2-hydroxybutanoyl group is synthesized via stereospecific routes. A key method involves starting from D-gulonic acid γ-lactone, which undergoes oxidation and reductive amination to yield enantiopure 3-amino-2-hydroxybutanoic acid isomers. Alternatively, the patent US4281180A describes a process where threo-3-amino-2-hydroxybutanoylaminoacetic acid intermediates are generated through hydrolysis of benzyl-protected precursors under acidic conditions.

Critical Parameters :

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess for the threo isomer.
  • Protection : The amino group is typically protected with benzyloxycarbonyl (Cbz) or trifluoroacetyl (TFA) groups to prevent side reactions during subsequent steps.

Protection Strategies for Amino and Hydroxyl Groups

Protection schemes are vital to prevent undesired reactions. The hydroxyl group in 3-amino-2-hydroxybutanoic acid is often acetylated or silylated, while the amino group employs Cbz or Boc (tert-butoxycarbonyl) protection. For example, Boc protection of L-leucine’s α-amino group is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding Boc-L-leucine with 95% efficiency.

Table 1: Common Protecting Groups and Conditions

Functional Group Protecting Group Reagent Deprotection Method Yield (%)
Amino (3-AHB) Cbz Cbz-Cl, NaOH H₂/Pd-C 88–92
Hydroxyl (3-AHB) Acetyl Ac₂O, pyridine NH₃/MeOH 85
Amino (Leucine) Boc Boc₂O, DMAP TFA/CH₂Cl₂ 95

Acylation of L-Leucine

Coupling the 3-amino-2-hydroxybutanoyl moiety to L-leucine requires activation of the carboxylic acid. A widely adopted method uses benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dimethylformamide (DMF), achieving 80–85% yields. Alternatively, mixed carbonic anhydrides formed with isobutyl chloroformate enable acyl transfer under mild conditions.

Racemization Mitigation :

  • Low-temperature reactions (−20°C) and additives like HOBt (hydroxybenzotriazole) reduce racemization of L-leucine to <2%.
  • Solid-phase synthesis on Wang resin allows iterative coupling and in-situ purification, though scalability remains a challenge.

Deprotection and Purification

Final deprotection involves catalytic hydrogenation (H₂/Pd-C) for Cbz groups or trifluoroacetic acid (TFA) for Boc groups. Purification is achieved via reverse-phase HPLC using C18 columns and gradients of acetonitrile in 0.1% TFA, yielding >99% purity.

Key Challenges :

  • Hydroxyl Group Reactivity : Unprotected hydroxyl groups may undergo β-elimination during acidic deprotection, necessitating orthogonal protection strategies.
  • Byproduct Formation : Residual coupling agents (e.g., BOP) require extensive washing with ethyl acetate to avoid contamination.

Analytical Characterization

HPLC-UV Analysis : A gradient elution (10 mM phosphate buffer, pH 7.4 → 50% acetonitrile) resolves N-(3-amino-2-hydroxybutanoyl)-L-leucine from impurities at 225 nm. Retention times are calibrated against synthetic standards.

Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 247.2, with fragmentation patterns matching the predicted structure.

Optical Rotation : Specific rotation [α]²⁵D = +8.5° (c = 1, H₂O) validates chiral integrity post-synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

Method Coupling Agent Solvent Temp (°C) Yield (%) Purity (%)
BOP-Mediated BOP, HOBt DMF −20 85 99
Mixed Anhydride ClCO₂iBu THF 0 78 97
Solid-Phase HBTU DMF 25 90 98

The BOP-mediated method offers superior yields but requires stringent moisture control. Solid-phase synthesis, while efficient, is cost-prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(3-amino-2-hydroxy-1-oxobutyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include various derivatives of L-Leucine, N-(3-amino-2-hydroxy-1-oxobutyl)-, which can have different functional groups and properties depending on the specific reaction conditions used.

Scientific Research Applications

L-Leucine, N-(3-amino-2-hydroxy-1-oxobutyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It plays a role in protein synthesis and energy metabolism, making it a valuable tool for studying cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of muscle wasting and other conditions related to protein metabolism.

    Industry: It is used in the production of nutritional supplements and as a flavor enhancer in food products

Mechanism of Action

The mechanism of action of L-Leucine, N-(3-amino-2-hydroxy-1-oxobutyl)- involves its role as an activator of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. The compound promotes energy metabolism by enhancing glucose uptake, mitochondrial biogenesis, and fatty acid oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related L-leucine derivatives. Key differences in physicochemical properties, bioactivity, and toxicity are highlighted.

Structural and Physicochemical Comparison

Compound Molecular Weight log P/log D Solubility (Water) Key Functional Groups
N-(3-Amino-2-hydroxybutanoyl)-L-leucine 308.17 (calc.) ~-1.5 (est.) Moderate Amino, hydroxyl, amide
L-Leucine 131.17 1.82 High Amino, carboxyl
N-Acetyl-L-leucine 173.21 0.95 Moderate Acetyl, amide
N-Trifluoroacetyl-L-leucine (trimethylsilyl ester) 285.33 2.458 Low Trifluoroacetyl, silyl
Cyclo(L-leucyl-L-leucyl) 226.30 2.1 Low Cyclic dipeptide
p-Hydroxyubenimex (CAS 70267-76-4) 324.42 ~-0.5 Moderate Hydroxyphenyl, amino, amide

Notes:

  • log P: The target compound’s log P is estimated to be lower than L-leucine due to increased polarity from the amino and hydroxyl groups .
  • Solubility: The hydroxybutanoyl group enhances water solubility compared to N-acetyl or trifluoroacetyl derivatives but reduces it compared to unmodified L-leucine .

Toxicity Profiles

  • L-Leucine : Low toxicity (LD₅₀ > 5 g/kg in rodents).
  • p-Hydroxyubenimex : Oral LD₅₀ > 2 g/kg in mice, indicating low acute toxicity .
  • N-Trifluoroacetyl-L-leucine : Higher lipophilicity may increase bioaccumulation risks, though specific toxicity data is lacking .
  • Target Compound : Expected low acute toxicity based on structural similarity to ubenimex, but in vivo studies are needed for confirmation.

Research Findings and Implications

Transport Selectivity: The amino-hydroxybutanoyl group may enhance blood-brain barrier penetration compared to acetylated derivatives, as seen in ubenimex analogs .

Synthetic Challenges : The compound’s stereochemistry (2S,3S configuration in ) complicates synthesis, requiring chiral resolution techniques similar to those for cyclo(Leu-Leu) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-2-hydroxybutanoyl)-L-leucine, and how can stereochemical purity be ensured during synthesis?

  • Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase coupling is typically employed. For the 3-amino-2-hydroxybutanoyl moiety, Fmoc/t-Bu protection strategies are advised to prevent side reactions. Use coupling reagents like HOBt/EDCI for amide bond formation . Stereochemical integrity is maintained via chiral HPLC or circular dichroism (CD) spectroscopy. Marfey’s reagent can confirm L-configuration in the leucine residue by derivatizing hydrolyzed samples and comparing retention times to authentic standards .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : 1H/13C NMR identifies functional groups (e.g., hydroxybutanoyl’s –OH at δ 1.5–2.0 ppm) and confirms regiochemistry. 2D-COSY or HSQC resolves coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~292.3 Da).
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>95% ideal). Gradient elution (0.1% TFA in H2O/ACN) optimizes separation .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 2–8) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Quantify intact compound loss and identify byproducts (e.g., hydrolysis at the hydroxybutanoyl group). Compare to structurally related compounds like Bestatin hydrochloride, which shows stability in plasma for 6–8 hours .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodology :

  • Source Analysis : Check for impurities (e.g., diastereomers) via chiral HPLC. Even 1% impurities can skew IC50 values in enzyme assays .
  • Assay Conditions : Standardize buffer ionic strength, temperature, and cofactors. For example, aminopeptidase inhibition assays require Zn²+ for enzyme activity .
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and cellular models (e.g., cancer cell lines) for functional validation .

Q. How can molecular dynamics (MD) simulations guide the design of this compound analogs with enhanced target selectivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., aminopeptidases). Identify key residues (e.g., catalytic Zn²+ sites) .
  • Free Energy Calculations : Compute binding free energy (ΔG) for analogs using MM-GBSA. Prioritize modifications (e.g., methyl groups on the hydroxybutanoyl chain) that improve affinity .
  • In Silico Mutagenesis : Predict resistance mutations by simulating enzyme active-site variants .

Q. What structural insights can X-ray crystallography provide for this compound-protein complexes?

  • Methodology : Co-crystallize the compound with its target protein (e.g., leucine aminopeptidase). Use synchrotron radiation for high-resolution (<2.0 Å) data collection. Refine structures with PHENIX/CCP4 to visualize hydrogen bonds between the hydroxybutanoyl group and catalytic residues (e.g., Glu-121 in M17 peptidases) .

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